6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a halogenated derivative of 4(3H)-quinazolinone. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in organic chemistry and medicinal chemistry due to their wide range of biological activities. [] The presence of specific halogen substituents, such as bromine and chlorine, in this molecule can influence its chemical reactivity, physicochemical properties, and potential biological activity. []
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, characterized by its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 6th position, a chlorine atom at the 3rd position of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core. Its molecular formula is with a molecular weight of approximately 351.58 g/mol .
This compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as a quinazolinone derivative. Quinazolinones are known for their potential in medicinal chemistry due to their ability to interact with biological targets, making them subjects of extensive research in drug discovery and development .
The synthesis of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance yield and efficiency, alongside optimization of reaction conditions .
The molecular structure of 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone consists of a quinazolinone core with distinct functional groups:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling to understand its interactions with biological targets .
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can participate in various chemical reactions:
The mechanism of action for 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways. This inhibition can lead to modulation of various biological processes, including cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Relevant data regarding these properties can be obtained through experimental studies or available chemical databases .
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several notable applications:
Quinazolinones emerged as medicinally significant scaffolds in the mid-20th century with the development of methaqualone (1951), a sedative-hypnotic agent. This breakthrough demonstrated the neuropharmacological potential of the quinazolinone core. Subsequent decades witnessed the rational design of numerous derivatives targeting diverse therapeutic pathways. By 2024, over 300,000 quinazoline-containing compounds have been documented, with nearly 40,000 exhibiting confirmed biological activities. This expansion is reflected in marketed drugs spanning hypertension (e.g., prazosin), oncology (e.g., afatinib, erlotinib), and infectious diseases [1] [4] [7].
Table 1: Marketed Drugs Featuring the Quinazolinone Core
Drug Name | Therapeutic Class | Key Structural Features | Primary Target |
---|---|---|---|
Prazosin | Antihypertensive | 2-Amino-4-piperazinylquinazoline | α1-Adrenergic receptors |
Afatinib | Anticancer (Tyrosine kinase inhibitor) | 4-Anilinoquinazoline diamide derivative | EGFR/HER2 |
Doxazosin | Antihypertensive/Benign prostatic hyperplasia | 2-Piperazinylcarbonyl-4-aminoquinazoline | α1-Adrenergic receptors |
Erlotinib | Anticancer (Tyrosine kinase inhibitor) | 4-Anilino-3-ethynylquinazoline | EGFR |
Trimethoprim* | Antibacterial | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | Dihydrofolate reductase |
*Note: Trimethoprim is a diaminopyrimidine structurally related to quinazolinones, often cited in SAR studies for antimicrobial design [1] [4].
The antimicrobial potential of quinazolinones gained prominence in the 1960s–1980s as resistance to classical antibiotics escalated. Researchers systematically explored substitutions at positions 2, 3, and 6 of the quinazolinone ring to enhance activity against resistant pathogens. The discovery that 6-iodo-8-methylquinazolin-4(3H)-one derivatives exhibited potent gram-positive antibacterial activity underscored the role of halogenation. This historical trajectory established quinazolinones as versatile scaffolds for addressing emerging infectious diseases [1] [7] [8].
Halogen atoms—particularly bromine and chlorine—exert profound effects on the physicochemical and pharmacological properties of quinazolinones. Bromine at position C6 enhances antimicrobial and cytotoxic activities by increasing lipophilicity and promoting van der Waals interactions with hydrophobic binding pockets in target enzymes. Chlorine on the C2-phenyl ring (especially at the meta position) further augments bioactivity by influencing electronic distribution and steric fit [1] [3] [5].
Structural Characteristics of 6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone:
Table 2: Impact of Halogen Substitution on Quinazolinone Bioactivity
Substitution Pattern | Biological Activity Enhancement | Proposed Mechanism |
---|---|---|
6-Bromo (e.g., 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones) | 4–8-fold ↑ antibacterial potency against S. aureus vs. unsubstituted analogs | Enhanced penetration through peptidoglycan layers; increased DNA gyrase binding affinity |
6,8-Dibromo | Superior antifungal activity vs. Candida albicans (MIC 1.56 µg/mL) | Disruption of fungal membrane synthesis via squalene epoxidase inhibition |
2-(3-Chlorophenyl) vs. 2-phenyl | 3.5-fold ↑ anti-inflammatory activity (Carrageenan assay) | Optimized hydrophobic contact with COX-2 allosteric site |
6-Bromo + 3-hydroxy dual functionality | Synergistic cytotoxic effects in HepG2 cells (IC₅₀ = 2.08 μM) | ROS generation and topoisomerase II poisoning |
Synthetic routes to such halogenated derivatives often begin with 5-bromoanthranilic acid. In the synthesis of 6-bromo-2-(3-chlorophenyl) derivatives, a key intermediate like 6-bromo-2-methyl-3,1-benzoxazin-4-one is condensed with m-chloroaniline under acidic conditions. The 3-hydroxy group can be introduced via in situ hydrolysis or through oxidation of a 3-thioxo precursor. Modern green chemistry approaches utilize deep eutectic solvents (e.g., choline chloride/urea) to improve yields (>85%) and reduce reaction times [5] [8] [10].
The bioisosteric replacement of halogens is an active research area. For instance, 6-trifluoromethyl analogs mimic bromine’s steric and electronic effects while enhancing metabolic stability. However, bromine remains superior for antimicrobial applications due to its optimal Hansen solubility parameters and ability to undergo halogen bonding with protein targets like penicillin-binding proteins and DNA topoisomerases [1] [3] [6].
Concluding Remarks:The strategic incorporation of bromine at C6 and chlorine on the C2-phenyl ring—as exemplified in 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone—represents a rational approach to optimizing quinazolinone bioactivity. Historical developments underscore this scaffold’s versatility, while contemporary SAR studies validate halogenation as a powerful tool for enhancing target affinity against resistant pathogens and cancer targets. Future directions include exploiting these halogenated derivatives as warheads in targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
Article includes the following compounds mentioned in tables:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3